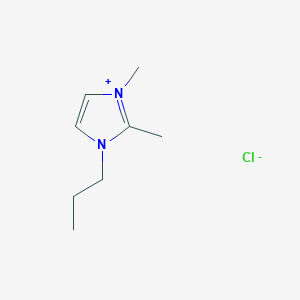

1,2-Dimethyl-3-propylimidazolium chloride

Übersicht

Beschreibung

1,2-Dimethyl-3-propylimidazolium chloride is an ionic liquid with the chemical formula C₈H₁₅ClN₂. It is known for its unique properties, such as low melting point, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

1,2-Dimethyl-3-propylimidazolium chloride can be synthesized through a series of chemical reactions. One common method involves the alkylation of 1,2-dimethylimidazole with propyl chloride. The reaction is typically carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The resulting product is then purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

1,2-Dimethyl-3-propylimidazolium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The chloride ion in the compound can be substituted with other anions through metathesis reactions.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-propylimidazolium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of 1,2-dimethyl-3-propylimidazolium chloride is primarily based on its ability to form hydrogen bonds with various molecules. The chloride ion in the compound interacts with hydrogen atoms in other molecules, leading to the formation of stable complexes. This property is particularly useful in catalysis and solvent applications .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethyl-3-propylimidazolium chloride is similar to other imidazolium-based ionic liquids, such as 1-methyl-3-ethylimidazolium chloride and 1-butyl-3-methylimidazolium chloride. it has unique properties that make it stand out:

Thermal Stability: It has higher thermal stability compared to other imidazolium-based ionic liquids.

Solubility: It can dissolve a wider range of substances, making it more versatile in various applications.

Similar compounds include:

- 1-Methyl-3-ethylimidazolium chloride

- 1-Butyl-3-methylimidazolium chloride

- 1,2-Dimethyl-3-butylimidazolium chloride

Biologische Aktivität

1,2-Dimethyl-3-propylimidazolium chloride (DMPImCl) is an ionic liquid that has garnered attention for its diverse biological activities. This compound belongs to the family of imidazolium salts, which are known for their unique properties in various applications, including electrochemistry and biomedicine. This article explores the biological activity of DMPImCl, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMPImCl has the following chemical structure:

- Molecular Formula : C₅H₁₃ClN₂

- Molecular Weight : 132.63 g/mol

- CAS Number : 98892-74-1

The imidazolium ring structure contributes to its solubility and stability in various environments, making it a versatile compound for biological applications.

Mechanisms of Biological Activity

The biological activity of DMPImCl can be attributed to several mechanisms:

- Antimicrobial Activity : DMPImCl exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

- Anticancer Properties : Research indicates that DMPImCl can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is facilitated by the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : DMPImCl has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Antimicrobial Activity

A study demonstrated that DMPImCl effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a disinfectant or preservative in pharmaceutical formulations.

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that DMPImCl significantly reduced cell viability in a dose-dependent manner. The compound was found to activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, DMPImCl treatment resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential use in managing inflammatory conditions.

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIJIFAYAIXTGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548430 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-74-1 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.